molecular formula C9H10N2O2S B13289787 2-[(2-Methylbut-3-yn-2-yl)amino]-1,3-thiazole-5-carboxylic acid

2-[(2-Methylbut-3-yn-2-yl)amino]-1,3-thiazole-5-carboxylic acid

Cat. No.: B13289787
M. Wt: 210.26 g/mol
InChI Key: JSAJXIOWZGGZSY-UHFFFAOYSA-N
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Description

2-[(2-Methylbut-3-yn-2-yl)amino]-1,3-thiazole-5-carboxylic acid is a chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. The 2-aminothiazole-5-carboxylic acid core is a privileged structure in drug development, serving as a key intermediate in the synthesis of various bioactive molecules and therapeutic candidates . Compounds based on this structure have demonstrated a wide range of biological activities, making them valuable tools for probing biological pathways . Research into analogous 2-aminothiazole-5-carboxamide derivatives has shown promising anti-proliferative effects on human cancer cell lines, such as K562 and K563 leukemia cells, highlighting the potential of this chemotype in oncology research . Furthermore, structurally similar thiazole-carboxylic acid derivatives have been identified as potent inhibitors of specific biological targets; for instance, one such derivative was developed as a nanomolar-potency, ATP-competitive inhibitor of the mitotic kinesin HSET (KIFC1), a protein critical for the survival of certain cancer cells with extra centrosomes . Another closely related compound, 4-methyl-2-[(2-methylbenzyl)amino]-1,3-thiazole-5-carboxylic acid, has been evaluated in preclinical models for its effects on hyperglycemia and insulin sensitivity, and was found to possess antioxidant and anti-inflammatory properties that help protect pancreatic β-cells . This suggests potential research applications for this compound class in metabolic disease studies. Researchers utilize this compound and its derivatives primarily as a versatile building block for constructing more complex molecules and as a core structure for screening against novel biological targets in drug discovery campaigns.

Properties

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

2-(2-methylbut-3-yn-2-ylamino)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C9H10N2O2S/c1-4-9(2,3)11-8-10-5-6(14-8)7(12)13/h1,5H,2-3H3,(H,10,11)(H,12,13)

InChI Key

JSAJXIOWZGGZSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)NC1=NC=C(S1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis via Thiazole Ring Construction from Halogenated Acetoacetates

Method Overview:
This approach involves the cyclization of halogenated acetoacetate derivatives with thioamide compounds, leading to the formation of the thiazole ring. The process is typically carried out in two main steps:

  • Step 1: Preparation of alkyl 4-(halo)-2-chloroacetoacetate
  • Step 2: Cyclization with thioacetamide to form the thiazole core

Detailed Process:

  • Preparation of Halogenated Acetoacetate:

    • Mucochloric acid is first converted into 2,3-dichloro acrylic acid via alkaline hydrolysis.
    • Subsequent reaction with thionyl chloride yields the corresponding acid chloride, which is then reacted with an alcohol (e.g., methanol, ethanol) to produce the alkyl 4-(halo)-2-chloroacetoacetate.
  • Cyclization with Thioamide:

    • The alkyl 4-(halo)-2-chloroacetoacetate is reacted with thioacetamide in acetonitrile in the presence of an amine base such as triethylamine.
    • The reaction proceeds via nucleophilic substitution and cyclization, forming the 2-methylthiazole-5-carboxylate derivative.
    • Dehydration and ring closure occur under reflux conditions, typically at 50-70°C.

Advantages:

  • High yields
  • Good control over substitution patterns
  • Suitable for scale-up

Amide Formation from Thiazole Carboxylic Acid Chlorides

Method Overview:
This route involves synthesizing the thiazole core with a carboxylic acid functional group, then converting it into an acid chloride, which subsequently reacts with amines to form amino derivatives.

Process Steps:

  • Synthesis of Thiazole Carboxylic Acid:

    • Starting from suitable thiazole precursors, such as 2-aminothiazole derivatives, the carboxylic acid group is introduced via oxidation or carboxylation reactions.
  • Conversion to Acid Chloride:

    • The carboxylic acid is reacted with reagents like thionyl chloride or oxalyl chloride under reflux to produce the corresponding acid chloride.
  • Amidation:

    • The acid chloride reacts with 2-methylbut-3-yn-2-amine (or its derivatives) in the presence of a base (e.g., pyridine) to form the target amino-thiazole derivative.

Advantages:

  • High specificity
  • Suitable for synthesizing derivatives with various amino groups

Reaction of Substituted Thioureas with α-Chloro Carbonyl Compounds

Method Overview:
This method involves the reaction of substituted thioureas with α-chloro carbonyl compounds, such as α-chloro acyl chlorides, to directly construct the thiazole ring with desired substituents.

Process Details:

  • Preparation of α-Chloro Acyl Chloride:

    • Derived from chlorination of corresponding acrylic acids or their derivatives.
  • Reaction with Thiourea:

    • The substituted thiourea reacts with the α-chloro acyl chloride in an acidic medium (e.g., hydrochloric acid) to cyclize and form the thiazole ring.
    • The reaction proceeds under reflux, often in solvents like acetic acid or formic acid.
    • The resulting intermediate can be further functionalized to introduce the amino group at the 2-position.

Advantages:

  • Direct route to substituted thiazoles
  • Good for introducing various substituents at the 2-position

Key Reaction Conditions and Optimization Parameters

Parameter Typical Range Notes
Reflux temperature 50–70°C Ensures optimal cyclization without decomposition
Reaction time 4–12 hours Sufficient for complete conversion
Solvent Acetonitrile, toluene, acetic acid Choice depends on step; acetonitrile preferred for cyclization
Base Triethylamine, sodium hydrogencarbonate Facilitates nucleophilic attack and deprotonation
Molar ratios 1:1 to 1:10 (reactant to base) Ensures complete reaction

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylbut-3-yn-2-yl)amino]-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the compound into different derivatives with altered properties.

    Substitution: This reaction can replace one functional group with another, potentially leading to new compounds with unique characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, controlled temperatures, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

The applications of 2-[(2-Methylbut-3-yn-2-yl)amino]-1,3-thiazole-5-carboxylic acid are primarily in scientific research, specifically in the context of synthesizing other compounds and investigating their biological activities . This compound appears as a chemical intermediate in the creation of potential therapeutic agents .

Scientific Research Applications

  • Chemical Synthesis : this compound is a building block in synthesizing more complex molecules with potential biological activities . For example, it is related to the synthesis of 2-(3-benzamidopropanamido)thiazole-5-carboxylate, a compound with micromolar in vitro inhibition of HSET (KIFC1) .
  • Diabetes Research : Derivatives of thiazole-5-carboxylic acid have been evaluated for their effects on hyperglycemia, insulin sensitivity, and oxidative stress in models of non-insulin-dependent diabetes mellitus (NIDDM) in rats . A related compound, 4-methyl-2-[(2-methylbenzyl)amino]-1,3-thiazole-5-carboxylic acid, referred to as a bioactive compound (BAC), was tested and showed promising results in reducing blood glucose levels, improving insulin sensitivity, and providing antioxidant and anti-inflammatory effects .
  • Cancer Research : 2-(3-benzamidopropanamido)thiazole-5-carboxylate, synthesized using thiazole building blocks, has shown the induction of the multipolar phenotype in centrosome-amplified human cancer cells . It inhibits HSET (KIFC1), a protein that cancer cells rely on to cluster extra centrosomes .

Mechanism of Action

The mechanism of action of 2-[(2-Methylbut-3-yn-2-yl)amino]-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or modifying their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

Amino Substituent Effects: Chlorobenzyl Groups: The position of the chlorine atom significantly impacts activity. The 4-chlorobenzyl derivative (–3) demonstrated potent antidiabetic effects, likely due to enhanced interactions with oxidative enzyme targets (e.g., SOD, CAT) and inflammatory cytokines (TNF-α, IL-6). In contrast, the 2-chlorobenzyl analog () may exhibit altered binding affinity due to steric hindrance .

Thiazole Core Modifications :

  • 4-Methyl Substitution : Present in both antidiabetic and XO inhibitors (e.g., Febuxostat), this group enhances lipophilicity and stabilizes the thiazole ring conformation, critical for target engagement .
  • Carboxylic Acid Position : The 5-carboxylic acid moiety is essential for hydrogen bonding with residues in enzyme active sites (e.g., XO’s molybdenum center or kinase ATP-binding pockets) .

Therapeutic Diversification: Antidiabetic Agents: Chlorobenzylamino derivatives (e.g., ) act via dual mechanisms—ameliorating oxidative stress (↑ SOD, ↓ MDA) and enhancing insulin sensitivity (↑ GLUT4 expression) . XO Inhibitors: Febuxostat and its analogs () replace the benzyl group with a phenyl ring directly linked to the thiazole, optimizing XO binding through π-π stacking and hydrophobic interactions .

Biological Activity

2-[(2-Methylbut-3-yn-2-yl)amino]-1,3-thiazole-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in cancer research and metabolic disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its biological significance. The thiazole moiety often contributes to the inhibition of various enzymes and receptors involved in disease processes. The specific structure of this compound includes:

  • Thiazole Ring : A five-membered heterocyclic compound containing sulfur and nitrogen.
  • Carboxylic Acid Group : Enhances solubility and potential interactions with biological targets.
  • Alkyl Substituent : The 2-methylbut-3-yn-2-yl group may influence the compound's lipophilicity and binding affinity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar thiazole derivatives have been reported to inhibit xanthine oxidase and other enzymes involved in oxidative stress pathways, contributing to their therapeutic effects against hyperglycemia and inflammation .
  • Anti-cancer Activity : Compounds with similar structures have demonstrated anti-proliferative effects on various cancer cell lines by inducing cell cycle arrest and apoptosis. For instance, thiazole derivatives have shown effectiveness against B-cell lymphoma by selectively inhibiting tumor cell growth while sparing normal cells .
  • Modulation of Cellular Pathways : Thiazole compounds often interact with signaling pathways that regulate cell survival and proliferation. They may influence the activity of kinases or other proteins critical for cancer cell survival.

Case Studies

  • Diabetes Model : In studies involving streptozotocin-induced diabetic rats, thiazole derivatives exhibited significant reductions in blood glucose levels and improvements in insulin sensitivity. These effects were linked to decreased oxidative stress markers and inflammatory cytokines .
  • Cancer Cell Lines : A study highlighted the anti-proliferative effects of a related thiazole derivative on various cancer cell lines, reporting a selective inhibition profile that resulted in G0/G1 phase arrest without affecting normal cells .

Data Overview

Table 1 summarizes key findings from relevant studies on the biological activity of thiazole derivatives, including this compound.

StudyModelBiological ActivityMechanism
Cancer Cell LinesAnti-proliferativeInduction of G0/G1 arrest
Diabetic RatsReduced hyperglycemiaXanthine oxidase inhibition
B-cell LymphomaSelective cytotoxicityCell cycle arrest

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(2-Methylbut-3-yn-2-yl)amino]-1,3-thiazole-5-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of thiourea derivatives with α-halo ketones (Hantzsch thiazole synthesis). For example, analogous compounds like 2-(4-Aminophenyl)-1,3-thiazole-5-carboxylic acid are synthesized via condensation reactions under controlled temperatures (60–80°C) and polar aprotic solvents (e.g., DMF) to stabilize intermediates . Optimizing pH (neutral to slightly acidic) and reaction time (6–12 hours) is critical to avoid side products like over-oxidized thiazoles .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : To verify substituent positions (e.g., methylbutynylamino group at C2 and carboxylic acid at C5) .
  • IR Spectroscopy : Confirm carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and thiazole ring vibrations (~1450–1600 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion consistency with the formula C10H11N2O2S (theoretical MW: 223.07 g/mol) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodological Answer : Screen against bacterial/fungal strains (e.g., S. aureus, C. albicans) using broth microdilution (MIC assays) . For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 µM, comparing to structurally similar thiazoles like 2-(4-Chlorophenyl)thiazole-5-carboxylic acid, which showed IC50 values of 15–30 µM .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:

  • Alkyne vs. Aryl Groups : The 2-methylbut-3-yn-2-yl group may enhance membrane permeability due to lipophilicity, compared to phenyl analogs .
  • Carboxylic Acid Position : Analogous 5-carboxylic acid derivatives exhibit higher solubility and target binding (e.g., enzyme active sites) than 4-carboxylic acid isomers .
  • Substituent Effects : Fluorine or chlorine at the phenyl ring (in related compounds) increases antimicrobial potency by 2–4-fold .

Q. How can computational modeling guide the optimization of this compound?

  • Methodological Answer :

  • Molecular Docking : Use tools like AutoDock Vina to predict binding to targets (e.g., E. coli dihydrofolate reductase). Analogous thiazoles showed binding energies of −8.5 to −9.2 kcal/mol .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD values <2 Å indicate stable binding .
  • ADMET Prediction : Tools like SwissADME predict logP (~2.1) and GI absorption (high), aligning with in vivo pharmacokinetic studies of similar thiazoles .

Q. How should researchers address contradictory data in biological activity studies?

  • Methodological Answer : Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., CLSI guidelines for MIC assays) and use reference compounds (e.g., ciprofloxacin) .
  • Solubility Differences : Use DMSO stocks ≤1% (v/v) to avoid cytotoxicity artifacts .
  • Structural Degradation : Monitor compound stability via HPLC (e.g., C18 column, 0.1% TFA in mobile phase) . For example, 2-(3-Fluorophenyl)-5-methylthiazole-4-carboxylic acid showed 10% degradation after 48 hours at 37°C .

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